7-bromo-4-(cyclopropylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in the molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Synthesis of CCR5 Antagonists
A study by Ikemoto et al. (2005) details a practical method for synthesizing CCR5 antagonists using 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, a derivative of the compound . This synthesis pathway is significant for developing orally active CCR5 antagonists, which are important in the field of HIV/AIDS research and treatment (Ikemoto et al., 2005).
Dopamine Receptor Ligands
Research conducted by Neumeyer et al. (1991) explored the synthesis of compounds with high affinity at the D1 dopamine receptor, including derivatives similar to the compound . These studies are crucial in understanding and developing treatments for neurological disorders, such as Parkinson’s disease (Neumeyer et al., 1991).
Dopaminergic Activity Studies
A study by Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, closely related to the target compound, as agonists of dopamine receptors. These compounds have potential applications in understanding and treating conditions related to dopaminergic activity in the brain (Pfeiffer et al., 1982).
Chemical and Crystallography Studies
Research into the physical and physicochemical properties of similar benzazepine derivatives, such as the one analyzed by Althaus et al. (1986), provides essential insights into the structural and functional aspects of these compounds. Such studies are fundamental in drug development and material science (Althaus et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
7-bromo-4-(cyclopropylmethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-11-3-4-12-10(5-11)7-15(6-9-1-2-9)13(16)8-17-12/h3-5,9H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNQPTRIVNAUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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